methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Brand Name: Vulcanchem
CAS No.: 138404-43-0
VCID: VC2736648
InChI: InChI=1S/C11H12N2O3S.BrH/c1-15-7-3-4-8-9(5-7)17-11(12)13(8)6-10(14)16-2;/h3-5,12H,6H2,1-2H3;1H
SMILES: COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br
Molecular Formula: C11H13BrN2O3S
Molecular Weight: 333.2 g/mol

methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

CAS No.: 138404-43-0

VCID: VC2736648

Molecular Formula: C11H13BrN2O3S

Molecular Weight: 333.2 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide - 138404-43-0

Description

Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a complex organic compound belonging to the class of benzothiazoles. It features a benzothiazole ring, which is a heterocyclic structure containing sulfur and nitrogen, making it significant in various chemical and pharmaceutical applications. This compound is characterized by the presence of a methoxy group and an imino group, contributing to its unique chemical properties.

Synthesis Methods

The synthesis of methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multiple steps:

  • Formation of 2-amino-6-methoxybenzothiazole: This intermediate is synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.

  • Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring.

  • Introduction of the Imino Group: The imino group is introduced through a reaction with an appropriate amine.

  • Esterification: The acetate ester is formed by reacting the compound with acetic anhydride.

  • Hydrobromide Formation: Finally, the hydrobromide salt is formed by reacting the compound with hydrobromic acid.

Chemical Reactions

Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like thiols or amines.

CAS No. 138404-43-0
Product Name methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Molecular Formula C11H13BrN2O3S
Molecular Weight 333.2 g/mol
IUPAC Name methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide
Standard InChI InChI=1S/C11H12N2O3S.BrH/c1-15-7-3-4-8-9(5-7)17-11(12)13(8)6-10(14)16-2;/h3-5,12H,6H2,1-2H3;1H
Standard InChIKey LXCALPDETRWXER-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br
Canonical SMILES COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br
PubChem Compound 91623668
Last Modified Aug 16 2023

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